3-(3-Carboethoxyphenyl)-2-chloro-1-propene
Description
Contextualization of Chloroalkenes in Advanced Organic Synthesis
Chloroalkenes, particularly vinyl and allyl chlorides, are valuable intermediates in organic chemistry. The presence of a chlorine atom on a carbon-carbon double bond introduces a site of reactivity that can be exploited in a variety of synthetic operations. Vinyl chlorides, for instance, are key precursors in the production of polymers like polyvinyl chloride (PVC). pressbooks.pub In the context of fine chemical synthesis, the carbon-chlorine bond in chloroalkenes can participate in numerous cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.
The reactivity of the chloroalkene is influenced by the substitution pattern on the double bond. In the case of a 2-chloro-1-propene scaffold, the chlorine atom is attached to the central carbon of the propene unit, making it a vinyl-type halide. These compounds are known to be reactive and can serve as precursors to other organic molecules in the synthesis of agrochemicals and pharmaceuticals. chemguide.co.uk The double bond itself can also undergo addition reactions, further expanding the synthetic possibilities.
Significance of Aryl Ester Moieties in Chemical Building Blocks
Aryl esters are a common feature in a vast array of biologically active molecules and are fundamental building blocks in medicinal chemistry and materials science. cuyamaca.edu The ester group is generally stable but can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid and alcohol. This property allows it to be used as a protecting group for carboxylic acids.
The "carboethoxyphenyl" part of the molecule refers to an ethyl benzoate (B1203000) structure. The ester group's electronic properties can influence the reactivity of the aromatic ring. The ethoxycarbonyl group (-COOEt) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Furthermore, the presence of the ester functionality can enhance the solubility of a molecule in organic solvents and can be a key point of interaction with biological targets through hydrogen bonding.
Structural Features and Systematic Nomenclature of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene
The systematic name "this compound" precisely describes the molecule's structure according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the connectivity of the atoms:
-propene : This is the parent structure, indicating a three-carbon chain with one double bond. The "-1-" in "-1-propene" specifies that the double bond is between carbon 1 and carbon 2.
2-chloro- : A chlorine atom is attached to the second carbon of the propene chain.
3-(...) : A substituent group is attached to the third carbon of the propene chain.
3-Carboethoxyphenyl : This describes the substituent attached to the propene.
phenyl : A benzene ring is the core of this substituent.
Carboethoxy : This is a common name for an ethoxycarbonyl group (-COOCH2CH3).
3- : This locant indicates that the carboethoxy group is attached to the third position of the phenyl ring. The point of attachment of the entire phenyl group to the propene chain is at position 1 of the ring.
Therefore, the structure consists of a propene chain where the first and second carbons form a double bond. The second carbon is bonded to a chlorine atom, and the third carbon is bonded to the third carbon of a phenyl ring, which in turn bears an ethoxycarbonyl group at its third position.
Physicochemical Properties
While detailed experimental data for this specific compound is not widely published, its basic properties can be found from chemical supplier databases.
| Property | Value |
| CAS Number | 148252-48-6 |
| Molecular Formula | C₁₂H₁₃ClO₂ |
| Molecular Weight | 224.68 g/mol |
| Canonical SMILES | C=C(Cl)CC1=CC=CC(=C1)C(=O)OCC |
| InChI Key | InChI=1S/C12H13ClO2/c1-2-15-12(14)10-6-4-5-9(7-10)8-11(13)3/h3-7H,2,8H2,1H3 |
Interactive Data Table: Structural Breakdown
| Component | Description |
| Parent Chain | Propene |
| Main Functional Groups | Alkene, Halide, Ester, Aromatic Ring |
| Substituents on Propene | Chlorine at C2, (3-Carboethoxyphenyl) at C3 |
| Substituents on Phenyl | Carboethoxy at C3 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-chloroprop-2-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHOIECOMNFYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472354 | |
| Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-48-6 | |
| Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 3 3 Carboethoxyphenyl 2 Chloro 1 Propene
Reactivity Profiling of the Vinylic Chlorine Atom
The chlorine atom in 3-(3-Carboethoxyphenyl)-2-chloro-1-propene is attached to an sp²-hybridized carbon of the double bond, classifying it as a vinylic chloride. This structural arrangement significantly impacts its reactivity, particularly in nucleophilic substitution and elimination reactions.
Vinylic halides, in general, are notably unreactive towards nucleophilic substitution reactions under standard SN1 and SN2 conditions. doubtnut.comdoubtnut.comallen.in This reduced reactivity is attributed to several factors. The carbon-chlorine bond in a vinylic chloride possesses a partial double bond character due to resonance with the adjacent π-system, making the bond stronger and more difficult to break. doubtnut.comdoubtnut.com Furthermore, the sp² hybridization of the carbon atom makes it more electronegative than an sp³-hybridized carbon, leading to a shorter and stronger C-Cl bond.
While direct nucleophilic substitution at the vinylic carbon is disfavored, the allylic position in this compound presents an alternative reaction site. Allylic halides are known to be excellent substrates for SN2 reactions. libretexts.org The transition state of an SN2 reaction at the allylic position is stabilized by conjugation with the adjacent double bond. libretexts.org However, in the case of this compound, the chlorine is vinylic, not allylic. Therefore, any nucleophilic substitution would likely proceed through more complex mechanisms, such as addition-elimination or metal-catalyzed cross-coupling reactions, rather than classical SN1 or SN2 pathways at the vinylic position.
| Compound Type | Reactivity towards SN1/SN2 | Reasoning |
|---|---|---|
| Ethyl Chloride | Reactive | Standard sp³ C-Cl bond. |
| Vinyl Chloride | Unreactive | Partial double bond character of C-Cl bond, sp² hybridized carbon. doubtnut.comdoubtnut.comallen.in |
| Allyl Chloride | Highly Reactive (SN2) | Stabilization of the transition state by the adjacent π-bond. libretexts.orgreddit.com |
Elimination reactions involving vinylic halides typically require strong bases and harsh conditions to proceed. The formation of a triple bond via dehydrohalogenation is a possible but often challenging transformation. In the context of this compound, the presence of allylic protons on the carbon adjacent to the double bond could potentially lead to elimination reactions. Under strong basic conditions, abstraction of an allylic proton could initiate an elimination pathway, though this would compete with other possible reactions.
Allylic rearrangements are also a consideration, particularly if a carbocation intermediate were to form. Although formation of a vinylic cation is highly unfavorable, any reaction conditions that promote ionization could lead to the formation of a resonance-stabilized allylic carbocation, which could then be attacked by a nucleophile at different positions, leading to rearranged products.
Reaction Mechanisms of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals.
The double bond in this compound will undergo electrophilic addition reactions, similar to other alkenes. wikipedia.org The regioselectivity of these additions is influenced by the electronic effects of the substituents. The phenyl group, even with an electron-withdrawing carboethoxy group, can stabilize an adjacent carbocation through resonance. The chlorine atom, being electronegative, will have an inductive electron-withdrawing effect.
In the addition of an electrophile (E⁺), the initial attack will lead to the formation of a carbocation intermediate. The stability of the possible carbocations will determine the final product. A carbocation adjacent to the phenyl group (a benzylic carbocation) would be significantly stabilized by resonance, even with the deactivating effect of the carboethoxy group. This would likely direct the electrophile to the terminal carbon of the double bond.
| Reagent (E-Nu) | Predicted Major Product | Mechanistic Rationale |
|---|---|---|
| HBr | 3-(3-Carboethoxyphenyl)-2-chloro-1-bromopropane | Formation of the more stable benzylic carbocation intermediate. |
| H₂O/H⁺ | 1-(3-(3-Carboethoxyphenyl)-2-chloropropyl)benzene | Protonation to form the benzylic carbocation followed by nucleophilic attack of water. |
The double bond in this compound, being part of a substituted styrene system, is expected to undergo radical polymerization. The polymerization of styrene and its derivatives is a well-established process that proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. youtube.comlibretexts.orgwikipedia.org
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates free radicals, which then add to the double bond of the monomer to form a new radical.
Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the chain end. This radical is a benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.org
Termination: The growing polymer chains are terminated by combination or disproportionation of two radicals. youtube.com
The presence of the chloro and carboethoxyphenyl substituents will influence the polymerization kinetics and the properties of the resulting polymer.
Electronic and Steric Influence of the Carboethoxy Group on Reactivity
The carboethoxy group (-COOEt) at the meta position of the phenyl ring plays a significant role in modulating the reactivity of this compound.
The carboethoxy group is an electron-withdrawing group due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. libretexts.orglibretexts.org As it is in the meta position, its resonance effect on the position of the alkene substituent is minimized, but its inductive effect will still deactivate the aromatic ring towards electrophilic substitution. msu.edu
This deactivation of the phenyl ring has implications for the stability of any benzylic carbocation or radical intermediates formed during reactions at the double bond. While a benzylic intermediate is still stabilized by resonance with the phenyl ring, the electron-withdrawing nature of the carboethoxy group will diminish this stabilization compared to an unsubstituted styrene. libretexts.org
Sterically, the 3-(3-Carboethoxyphenyl) group is bulky. This steric hindrance can influence the approach of reagents to the double bond and the vinylic chlorine. In polymerization, the bulkiness of the monomer can affect the rate of propagation and the stereochemistry of the resulting polymer chain.
| Effect | Influence on Reactivity |
|---|---|
| Electronic (Inductive & Resonance) | - Deactivates the phenyl ring towards electrophilic aromatic substitution. libretexts.org |
| Steric | - May hinder the approach of nucleophiles or electrophiles to the reactive sites.
|
Inductive and Resonance Effects on Reaction Centers
The reactivity of this compound is significantly governed by the electronic properties of its constituent functional groups. Both inductive and resonance effects play a crucial role in determining the electron density at the key reaction centers: the allylic carbon bonded to chlorine and the vinylic carbons of the double bond. libretexts.orglasalle.edu
The primary substituents influencing these centers are the chlorine atom and the 3-carboethoxyphenyl group.
3-Carboethoxyphenyl Group : The ester group (–COOEt) is a powerful electron-withdrawing group. It deactivates the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-R). lasalle.edulibretexts.org This group withdraws electron density from the phenyl ring, which in turn influences the allylic system. The π electrons are drawn away from the aromatic ring and towards the carbonyl group of the ester. libretexts.org
These combined effects result in a complex electronic landscape across the molecule. The C2 carbon is electron-deficient due to the inductive pull of the chlorine, while the electron density of the double bond is also reduced.
Conformational Impact of the Ester Moiety
The spatial arrangement of the carboethoxy group relative to the phenyl ring and the attached propene chain can significantly impact reaction pathways. While saturated six-membered rings have well-defined chair and boat conformations, the principles of steric hindrance and rotational energy barriers are applicable here. nobelprize.org The ester moiety is relatively bulky, and its rotation around the C-C bond connecting it to the phenyl ring is not entirely free.
The preferred conformation will seek to minimize steric repulsion between the ester group and the adjacent ortho-hydrogen on the phenyl ring, as well as between the entire 3-(3-carboethoxyphenyl) group and the rest of the molecule. nobelprize.org In reactions involving transition states with specific geometric requirements, such as certain cycloadditions or enzymatic reactions, the conformational bias imposed by the ester group can favor one reaction trajectory over another. For instance, a bulky nucleophile might approach the electrophilic C2 carbon from the less sterically hindered face of the molecule, a preference dictated by the orientation of the ester group.
Role of the Phenyl Moiety in Reaction Pathways
Aromatic Ring Participation in Charge Delocalization and Stabilization
The phenyl ring plays a critical role in stabilizing reactive intermediates that may form during reactions. libretexts.org In mechanisms that involve the formation of a carbocation at the allylic position (C3), the phenyl ring can effectively delocalize the positive charge through resonance. This occurs via the overlap of the p-orbitals of the aromatic ring with the empty p-orbital of the carbocation. libretexts.org
This delocalization spreads the positive charge over several atoms, including the ortho and para positions of the phenyl ring, significantly lowering the energy of the intermediate and the activation energy of the reaction step. This stabilization is a key reason why benzylic and allylic halides often undergo reactions via carbocationic intermediates (e.g., SN1-type reactions). The delocalized nature of the π electrons in the aromatic system is fundamental to this stabilizing effect. wikipedia.org
Directing Effects of Meta-Substitution on the Phenyl Ring
Should the molecule undergo electrophilic aromatic substitution, the nature and position of the carboethoxy group on the phenyl ring will determine the position of the incoming electrophile. Substituents on a benzene (B151609) ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.orgmasterorganicchemistry.comchemistrytalk.org
The carboethoxy group is a deactivating, meta-directing substituent. libretexts.org
Deactivating Nature : As a strong electron-withdrawing group, it reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. libretexts.org
Meta-Directing Effect : When an electrophile attacks the ring, it forms a carbocation intermediate (a sigma complex). The resonance structures for ortho and para attack place a positive charge on the carbon atom directly attached to the electron-withdrawing carboethoxy group. This is a highly destabilized arrangement. libretexts.org In contrast, meta attack avoids this unfavorable situation, making the transition state leading to the meta product lower in energy. libretexts.org Therefore, electrophilic substitution will occur predominantly at the meta positions (C5) relative to the propene chain.
Table 2: Typical Product Distribution in the Nitration of a Benzene Ring with a Meta-Directing Group
| Substituent | Ortho Product (%) | Meta Product (%) | Para Product (%) |
|---|---|---|---|
| –CO₂CH₃ | 28 | 66 | 6 |
| –NO₂ | 7 | 91 | 2 |
| –CN | 17 | 81 | 2 |
| –CHO | 19 | 72 | 9 |
Data represents typical distributions and illustrates the strong preference for meta-substitution. libretexts.org
Elucidation of Proposed Reaction Mechanisms and Transition State Structures
Given its structure as a substituted allylic chloride, this compound is prone to nucleophilic substitution reactions. The mechanism can proceed via SN1, SN2, or related pathways, with the outcome depending on the nucleophile, solvent, and reaction conditions.
SN1 Mechanism : This pathway involves a two-step process initiated by the departure of the chloride leaving group to form an allylic carbocation. As discussed previously, this carbocation is stabilized by resonance with both the adjacent double bond and the phenyl ring. The phenyl group's ability to delocalize the charge makes the formation of this intermediate particularly favorable. The transition state for the first, rate-determining step would involve the stretching and breaking of the C-Cl bond. The geometry of the resulting carbocation would be planar, allowing the nucleophile to attack from either face in the second step.
SN2 Mechanism : This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs. The transition state would feature a trigonal bipyramidal geometry, with the nucleophile and the leaving group in apical positions. Steric hindrance around the reaction center, potentially influenced by the conformation of the carboethoxyphenyl group, would affect the rate of an SN2 reaction.
The presence of the phenyl group strongly suggests that an SN1-like mechanism is plausible , especially with weak nucleophiles in polar, protic solvents. The significant stabilization of the carbocation intermediate would lower the activation energy for this pathway. The transition state would resemble the stable allylic carbocation, with a delocalized positive charge spread across the π-system.
Advanced Spectroscopic Characterization of 3 3 Carboethoxyphenyl 2 Chloro 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships can be constructed.
Proton NMR (¹H NMR) for Chemical Environment Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the various chemical environments of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene would display several distinct signals, each characterized by its chemical shift (δ), integration, and multiplicity. The electronegative chlorine atom, the ester group, and the aromatic ring all exert significant influence on the chemical shifts of nearby protons. libretexts.orglibretexts.org
The protons of the ethyl group are expected to appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group, due to spin-spin coupling with each other. The aromatic protons on the meta-substituted benzene (B151609) ring would produce a complex pattern in the downfield region, typically between 7.0 and 8.5 ppm. The benzylic protons (Ar-CH₂) and the terminal vinyl protons (=CH₂) are also expected in specific regions, with their exact shifts influenced by the adjacent chloro-substituted carbon and the aromatic system.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ethyl CH₃ | ~1.4 | Triplet (t) | 3H |
| Ethyl CH₂ | ~4.4 | Quartet (q) | 2H |
| Benzylic CH₂ | ~3.7 | Singlet (or narrow multiplet) | 2H |
| Vinylic =CH₂ | ~5.3 - 5.5 | Two separate singlets (or doublets) | 2H |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Determination
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, where each peak corresponds to a unique carbon environment.
The spectrum of this compound is predicted to show distinct signals for the carbonyl carbon of the ester group (highly deshielded, ~165 ppm), the aromatic carbons (in the ~128-135 ppm range), and the carbons of the chloro-alkene group. oregonstate.edu The carbon atom bonded to the chlorine (C-Cl) would appear significantly downfield compared to a standard sp² carbon due to the halogen's inductive effect.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl CH₃ | ~14 |
| Ethyl CH₂ | ~61 |
| Benzylic CH₂ | ~40 |
| Vinylic =CH₂ | ~118 |
| Vinylic C-Cl | ~138 |
| Aromatic C (quaternary, attached to CH₂) | ~139 |
| Aromatic C (quaternary, attached to C=O) | ~131 |
| Aromatic CH | ~128 - 134 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.
COSY (COrrelation SpectroscopY): This experiment would confirm proton-proton couplings. sdsu.edu Key expected cross-peaks would appear between the ethyl CH₂ and CH₃ protons, and among the coupled protons on the aromatic ring. This helps to piece together adjacent proton fragments.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. columbia.edu It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, confirming the assignments of the ethyl, benzylic, and vinylic CH/CH₂/CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments. columbia.eduemerypharma.com Key HMBC correlations would include:
The benzylic protons to the aromatic carbons and the vinylic carbons.
The aromatic protons to the ester's carbonyl carbon.
The ethyl CH₂ protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the conformation around the benzylic C-C bond by observing correlations between the benzylic protons and the ortho-protons of the aromatic ring.
Table 3: Key Predicted 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
|---|---|---|---|
| COSY | Ethyl CH₂ ↔ Ethyl CH₃ | - | Ethyl group connectivity |
| HSQC | Ethyl CH₃ | Ethyl CH₃ | Direct C-H bonds |
| Benzylic CH₂ | Benzylic CH₂ | Direct C-H bonds | |
| Vinylic =CH₂ | Vinylic =CH₂ | Direct C-H bonds | |
| HMBC | Benzylic CH₂ | Aromatic C's, Vinylic C's | Connection of propene to phenyl ring |
| Ethyl CH₂ | Carbonyl C=O | Connection of ethyl group to ester |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Identification and Assignment of Characteristic Functional Group Vibrations (C=C, C-Cl, C=O, Ar-H)
The IR and Raman spectra of this compound would be rich with characteristic absorption and scattering bands corresponding to its various functional groups.
Ar-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. welcomehomevetsofnj.org
C=O Stretch: The ester carbonyl group will produce a very strong and sharp absorption band in the IR spectrum, typically around 1720 cm⁻¹. study.comlibretexts.org
C=C Stretch: Both the alkene and aromatic ring C=C stretching vibrations would appear in the 1640-1450 cm⁻¹ region. welcomehomevetsofnj.org The alkene C=C stretch is often more prominent in the Raman spectrum.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 4: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Alkene =C-H | Stretch | 3150 - 3050 | Medium | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium | Medium |
| Ester C=O | Stretch | ~1720 | Strong | Weak |
| Alkene C=C | Stretch | ~1640 | Medium | Strong |
| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 | Medium-Strong | Medium-Strong |
| Ester C-O | Stretch | 1300 - 1150 | Strong | Medium |
Conformational Analysis through Vibrational Modes
The molecule possesses rotational freedom around the single bond connecting the phenyl ring to the propene moiety. This can lead to the existence of different stable conformers, or rotamers. Vibrational spectroscopy can be a sensitive probe of this conformational landscape. rsc.org
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which allows for the determination of its elemental composition. For this compound, the molecular formula is C₁₂H₁₃ClO₂. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any chlorine-containing fragments. docbrown.infodocbrown.info
The theoretical exact masses for the molecular ions are:
[C₁₂H₁₃³⁵ClO₂]⁺: 224.0626 Da
[C₁₂H₁₃³⁷ClO₂]⁺: 226.0597 Da
The observation of this isotopic pattern in a high-resolution mass spectrum would confirm the presence of one chlorine atom in the molecule and provide strong evidence for its elemental composition.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Isotope | Theoretical Exact Mass (Da) |
| [C₁₂H₁₃ClO₂]⁺ | ³⁵Cl | 224.0626 |
| [C₁₂H₁₃ClO₂]⁺ | ³⁷Cl | 226.0597 |
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information about the molecule's structure. The fragmentation of this compound is predicted to occur at the most labile bonds and lead to the formation of stable carbocations and neutral losses. libretexts.orglibretexts.org
Key predicted fragmentation pathways include:
Loss of a chlorine radical: Cleavage of the C-Cl bond would result in a resonance-stabilized carbocation. This is often a favorable fragmentation pathway for chloroalkanes.
Loss of an ethoxy radical (-•OCH₂CH₃): Fragmentation of the ester group can lead to the loss of an ethoxy radical, forming an acylium ion.
Loss of ethylene (C₂H₄) via McLafferty rearrangement: If the geometry is favorable, a McLafferty rearrangement could occur within the ester group, leading to the elimination of a neutral ethylene molecule.
Cleavage of the bond between the aromatic ring and the propene chain: This would lead to fragments corresponding to the substituted phenyl group and the chloro-propene moiety.
Table 2: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments
| Fragment Ion Structure | Predicted m/z (for ³⁵Cl) | Corresponding Neutral Loss |
| [M - Cl]⁺ | 189 | •Cl |
| [M - •OCH₂CH₃]⁺ | 179 | •OCH₂CH₃ |
| [M - C₂H₄]⁺ | 196 | C₂H₄ |
| [C₇H₄O₂CH₂]⁺ | 134 | C₃H₄Cl |
| [C₃H₄Cl]⁺ | 75 | C₉H₉O₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the carboethoxyphenyl group. The benzene ring is a chromophore that exhibits characteristic π → π* transitions. The presence of the carboethoxy substituent will influence the position and intensity of these absorption bands.
The alkene double bond in the propene chain is in conjugation with the aromatic ring, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzene. This is because conjugation extends the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The chlorine atom, with its lone pairs of electrons, may also have a minor auxochromic effect.
Integration of Spectroscopic Data for Comprehensive Molecular Structure Assignment
The definitive structural assignment of this compound relies on the synergistic integration of data from various spectroscopic techniques.
Mass Spectrometry (MS): HRMS confirms the elemental composition, and the fragmentation pattern reveals the connectivity of the atoms and the presence of key functional groups (the chloro-propene and carboethoxyphenyl moieties). The isotopic pattern for chlorine is a key identifier.
UV-Vis Spectroscopy: This technique confirms the presence of the conjugated π-electron system, which includes the aromatic ring and the double bond. The position of the absorption maximum (λmax) provides evidence for the extent of conjugation.
By combining the information from these techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved. The mass spectrometry data establishes the molecular formula and the basic framework of the molecule, while the UV-Vis data confirms the electronic nature of the conjugated system.
Synthetic Applications and Derivative Chemistry of 3 3 Carboethoxyphenyl 2 Chloro 1 Propene
Strategic Role as a Key Intermediate in Complex Organic Synthesis
The unique combination of reactive sites within 3-(3-Carboethoxyphenyl)-2-chloro-1-propene makes it a valuable building block for the synthesis of more intricate molecules, particularly in the realms of heterocyclic chemistry and materials science.
Building Block for Heterocyclic Compounds
The chloroalkene moiety of this compound is a key functional group for the construction of various heterocyclic systems. Through strategic reaction design, this functionality can participate in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.
Quinolines: The synthesis of quinoline derivatives can be envisioned through reactions involving the vinyl chloride. For instance, a palladium-catalyzed annulation with ortho-iodoanilines and a suitable alkyne could lead to the formation of a quinoline core. While direct examples with the title compound are not prevalent, similar vinyl chlorides have been utilized in such synthetic strategies.
Furans and Pyrroles: The chloroalkene can serve as a precursor for the synthesis of five-membered heterocycles like furans and pyrroles. Palladium-catalyzed coupling reactions with appropriate partners, followed by intramolecular cyclization, are established methods for constructing these rings. For example, a Sonogashira coupling with a terminal alkyne, followed by an acid-catalyzed cyclization, could yield a furan derivative. Similarly, coupling with an amine could pave the way for pyrrole synthesis.
Intramolecular Heck Reaction: The presence of the phenyl ring and the chloroalkene allows for the possibility of intramolecular Heck reactions, which are powerful tools for forming cyclic and polycyclic systems. wikipedia.orgprinceton.edulibretexts.orgresearchgate.netchim.it Depending on the substitution pattern of the phenyl ring, this could lead to the formation of various carbocyclic and heterocyclic structures.
| Heterocycle | Potential Synthetic Strategy | Key Reaction |
| Quinolines | Palladium-catalyzed annulation with ortho-haloanilines | Buchwald-Hartwig amination / Cyclization |
| Furans | Sonogashira coupling followed by acid-catalyzed cyclization | Sonogashira Coupling, Cyclization |
| Pyrroles | Coupling with primary amines followed by cyclization | Buchwald-Hartwig amination / Cyclization |
| Fused Rings | Intramolecular cyclization | Intramolecular Heck Reaction |
Precursor for Advanced Organic Materials
The conjugated system that can be formed from the vinyl chloride and the phenyl ring makes this compound an interesting candidate as a monomer for the synthesis of advanced organic materials, such as conjugated polymers.
Poly(p-phenylene vinylene) (PPV) Derivatives: The Heck coupling reaction is a cornerstone of C-C bond formation and is widely used in polymer synthesis. researchgate.netnih.govorganic-chemistry.orgyoutube.com The chloroalkene functionality can participate in palladium-catalyzed Heck coupling reactions with dihaloarenes or divinylarenes to produce poly(p-phenylene vinylene) (PPV) derivatives. rsc.orgnih.govwikipedia.orgnih.govecust.edu.cnlookchem.com The carboethoxy group on the phenyl ring can modulate the electronic properties and solubility of the resulting polymer.
Derivatization through Targeted Functional Group Transformations
The presence of three distinct functional moieties in this compound allows for a wide range of selective modifications, enabling the synthesis of a diverse library of derivatives.
Transformations of the Chloroalkene Moiety (e.g., coupling reactions, halide exchange)
The chloroalkene is arguably the most versatile handle for derivatization, participating in a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond at the site of the chlorine atom.
Heck Coupling: As mentioned earlier, this reaction with alkenes is a powerful tool for C-C bond formation and polymer synthesis. wikipedia.orglibretexts.orgwikipedia.org
Stille Coupling: The use of organostannanes as coupling partners provides another avenue for C-C bond formation. libretexts.orgorganic-chemistry.orgwikipedia.orgrsc.orgnih.gov
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, introduces an alkyne functionality. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netmdpi.com
Halide Exchange: The chlorine atom can potentially be exchanged for other halogens, such as iodine or bromine, which can sometimes offer different reactivity profiles in subsequent coupling reactions.
| Coupling Reaction | Coupling Partner | Resulting Functionality |
| Suzuki-Miyaura | Boronic acid/ester | Aryl or vinyl group |
| Heck | Alkene | Substituted alkene |
| Stille | Organostannane | Aryl, vinyl, or alkyl group |
| Sonogashira | Terminal alkyne | Alkyne |
Modifications of the Carboethoxy Group (e.g., hydrolysis to carboxylic acid, reduction to alcohol)
The carboethoxy group provides access to other important oxygen-containing functionalities.
Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is useful for altering the electronic properties of the molecule, improving water solubility, or for further derivatization of the carboxylic acid group.
Reduction to Alcohol: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The resulting benzylic alcohol can then be used in a variety of subsequent reactions.
Selective Functionalization of the Phenyl Ring
The phenyl ring can be further functionalized through electrophilic aromatic substitution or directed ortho-metalation, with the regioselectivity being influenced by the existing substituents.
Electrophilic Aromatic Substitution: The carboethoxy group is a meta-directing deactivator, while the 2-chloro-1-propenyl group's directing effect is less straightforward. It is likely to be a deactivating group as well, with a complex directing influence. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely lead to substitution at the positions meta to the carboethoxy group and potentially influenced by the steric and electronic effects of the chloroalkene side chain.
Directed Ortho-Metalation (DoM): The carboethoxy group is not a strong directing group for ortho-metalation. However, conversion to a stronger directing group, such as an amide, could enable regioselective functionalization at the ortho position. wikipedia.orgsemanticscholar.orgsemanticscholar.orgresearchgate.net This strategy allows for the introduction of a wide range of electrophiles at a specific position on the aromatic ring.
Synthesis of Structurally Related Compounds and Analogues
The reactivity of the aromatic ring, the carboethoxy group, and the chloro-propene moiety can be independently or concertedly exploited to generate a library of analogous compounds.
The phenyl ring of this compound can be further functionalized through electrophilic aromatic substitution. The directing effects of the existing substituents—the meta-directing carboethoxy group and the ortho-, para-directing propene group—will influence the position of incoming electrophiles. Common transformations include nitration, halogenation, and Friedel-Crafts reactions. Additionally, the carboethoxy group itself can be chemically modified. For instance, hydrolysis of the ester yields the corresponding carboxylic acid, which can then be converted to a variety of other functional groups.
| Transformation | Reagents and Conditions | Potential Product | Notes |
| Nitration | HNO₃, H₂SO₄ | 3-(3-Carboethoxy-X-nitrophenyl)-2-chloro-1-propene | The nitro group will likely be directed to the positions ortho and para to the propene group and meta to the carboethoxy group. |
| Halogenation | Br₂, FeBr₃ | 3-(3-Carboethoxy-X-bromophenyl)-2-chloro-1-propene | Bromination will occur at positions activated by the propene substituent. |
| Hydrolysis | NaOH, H₂O then H₃O⁺ | 3-(3-Carboxyphenyl)-2-chloro-1-propene | Saponification of the ethyl ester to the carboxylic acid. |
| Reduction | LiAlH₄, THF | 3-(3-(Hydroxymethyl)phenyl)-2-chloro-1-propene | Reduction of the carboethoxy group to a primary alcohol. |
The 2-chloro-1-propene side chain is also amenable to a range of chemical modifications. The double bond can be saturated through catalytic hydrogenation, which would yield the corresponding saturated propyl derivative. Isomerization of the double bond is also a possibility, potentially leading to a thermodynamically more stable internal alkene.
| Transformation | Reagents and Conditions | Potential Product | Notes |
| Saturation | H₂, Pd/C | 3-(3-Carboethoxyphenyl)-2-chloro-propane | Catalytic hydrogenation reduces the double bond. |
| Isomerization | Acid or base catalyst, heat | 3-(3-Carboethoxyphenyl)-2-chloro-prop-X-ene | The double bond could migrate to a more stable internal position. |
Potential in Polymer Chemistry and Functional Materials Science
The presence of a polymerizable double bond and reactive functional groups suggests that this compound could be a valuable building block in polymer and materials science.
Monomers containing allyl groups can be challenging to polymerize to high molecular weights via radical polymerization due to allylic chain transfer. However, this compound could potentially be polymerized or copolymerized with other monomers using various techniques, such as transition-metal-catalyzed coordination polymerization or controlled radical polymerization methods that can mitigate side reactions. The bulky aromatic substituent may also influence the polymerizability of the monomer.
Should polymerization be successful, the resulting polymer would feature pendant 3-carboethoxyphenyl and chloro groups. These functional groups can be leveraged for post-polymerization modification, allowing for the tailoring of the polymer's properties. For example, the chloro group could be a site for nucleophilic substitution, enabling the grafting of other molecules onto the polymer backbone. The carboethoxy group could be hydrolyzed to carboxylic acid moieties, which would increase the polymer's hydrophilicity and provide sites for further reactions, such as amidation or esterification. mdpi.com
| Post-Polymerization Modification | Reagent | Resulting Polymer Functionality | Potential Change in Property |
| Hydrolysis of ester | NaOH | Pendant carboxylic acid groups | Increased hydrophilicity, pH-responsiveness |
| Aminolysis of ester | RNH₂ | Pendant amide groups | Altered solubility, potential for hydrogen bonding |
| Nucleophilic substitution of chloride | NaN₃ | Pendant azido groups | Introduction of a reactive handle for click chemistry |
Future Research Directions for this compound
The exploration of this compound and its derivatives presents a compelling frontier in synthetic chemistry. While its foundational synthesis and basic properties are established, a significant landscape of unexplored avenues remains. Future research is poised to unlock its full potential, focusing on more efficient and sustainable synthesis, stereochemical control, in-depth mechanistic understanding, predictive computational chemistry, and the discovery of novel applications. These endeavors are critical for advancing its utility in fields ranging from materials science to medicinal chemistry.
Q & A
Q. What are the common synthetic routes for 3-(3-Carboethoxyphenyl)-2-chloro-1-propene, and how are reaction conditions optimized?
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions . For example, allyl chloride derivatives react with substituted benzyl chlorides in the presence of a base (e.g., potassium carbonate) in solvents like dichloromethane at room temperature . Optimization involves adjusting stoichiometry, reaction time (12–24 hours), and temperature (20–60°C). Side products, such as 2-hydroxy or 2-amino derivatives, are minimized by controlling moisture and using anhydrous conditions .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~550–750 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography (for crystalline derivatives) to resolve bond angles and spatial arrangements, as demonstrated in cyclopropane-carboxamide analogs .
Q. How is this compound utilized as an intermediate in pharmaceutical or agrochemical research?
The chloro and carboethoxy groups enable further functionalization. For instance, it serves as a precursor for:
- Antimicrobial agents : Via substitution of the chloro group with amines or thiols.
- Pesticides : Through addition reactions with halogenated alkanes . Studies often couple it with trifluoromethyl or cyclopropane moieties to enhance bioactivity, as seen in analogs with pesticidal properties .
Advanced Research Questions
Q. How can contradictory data on reaction yields or regioselectivity be resolved?
Discrepancies arise from variations in substituent electronic effects or solvent polarity . For example:
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring reduce nucleophilic substitution rates, requiring harsher conditions (e.g., LiAlH₄ for reductions) .
- Conflicting regioselectivity in allylic chlorination is resolved using GC-MS to track intermediates or DFT calculations to model transition states .
Q. What reaction mechanisms govern the transformation of this compound under varying conditions?
- Nucleophilic substitution (SN2) : The chloro group undergoes displacement by amines or alkoxides in polar aprotic solvents (e.g., DMF) .
- Electrophilic addition : Halogens (Cl₂, Br₂) add across the double bond, forming dihalogenated alkanes, with stereochemistry confirmed by NOESY NMR .
- Oxidation : KMnO₄ oxidizes the propene chain to epoxides or carboxylic acids, depending on pH .
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Models reaction pathways, such as energy barriers for substitution or addition reactions .
- Molecular docking : Screens interactions with enzyme targets (e.g., cytochrome P450) using analogs with trifluoromethyl groups to assess binding affinity .
- ADMET predictions : Estimates pharmacokinetic properties (e.g., logP for lipophilicity) using software like SwissADME .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
